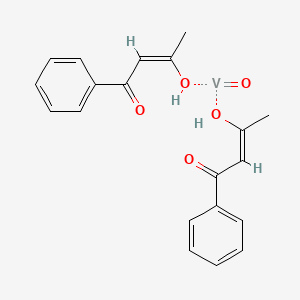
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenyl-1,3-butanediono)oxovanadium(iv) typically involves the reaction of vanadium(IV) oxide with 1-phenyl-1,3-butanedione (benzoylacetone) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{VO}_2 + 2 \text{C}_6\text{H}_5\text{COCH}_2\text{COCH}_3 \rightarrow \text{VO(C}_6\text{H}_5\text{COCHCOCH}_3)_2 ]
Industrial Production Methods
While specific industrial production methods for bis(1-phenyl-1,3-butanediono)oxovanadium(iv) are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to maintain the purity and yield of the product through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(III) complexes.
Substitution: Ligand substitution reactions can occur, where the 1-phenyl-1,3-butanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as methanol, ethanol, or tetrahydrofuran (THF) under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction may produce vanadium(III) complexes. Substitution reactions can result in a variety of vanadium complexes with different ligands .
Applications De Recherche Scientifique
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has shown potential as an insulin-mimetic agent, which could be useful in diabetes research.
Medicine: It has been investigated for its antibacterial and anticancer properties.
Industry: The compound is used in the calibration and evaluation of equipment for measuring particle size distribution
Mécanisme D'action
The mechanism of action of bis(1-phenyl-1,3-butanediono)oxovanadium(iv) involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the action of insulin by activating insulin receptor pathways, leading to increased glucose uptake and metabolism. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanadyl acetylacetonate: Another vanadium complex with similar coordination properties.
Vanadyl sulfate: A commonly used vanadium compound in biological studies.
Vanadyl benzoylacetonate: A closely related compound with similar ligand structures.
Uniqueness
Bis(1-phenyl-1,3-butanediono)oxovanadium(iv) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to act as an insulin-mimetic agent and its potential antibacterial activity make it a compound of interest in both medicinal and industrial research .
Propriétés
Formule moléculaire |
C20H20O5V |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-1-phenylbut-2-en-1-one;oxovanadium |
InChI |
InChI=1S/2C10H10O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7,11H,1H3;;/b2*8-7-;; |
Clé InChI |
KUNCFHNIPLKYIU-ZJCTYWPYSA-N |
SMILES isomérique |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.O=[V] |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.O=[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















